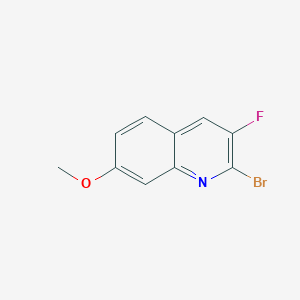![molecular formula C10H8ClF3O2 B14193185 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one CAS No. 851547-51-8](/img/structure/B14193185.png)
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring.
Métodos De Preparación
The synthesis of 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects .
Comparación Con Compuestos Similares
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
1-Chloro-3-[4-(methoxy)phenyl]propan-2-one:
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and enhances its potential for various applications.
Propiedades
Número CAS |
851547-51-8 |
|---|---|
Fórmula molecular |
C10H8ClF3O2 |
Peso molecular |
252.62 g/mol |
Nombre IUPAC |
1-chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c11-6-8(15)5-7-1-3-9(4-2-7)16-10(12,13)14/h1-4H,5-6H2 |
Clave InChI |
ZZVYXFRISHJXTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CCl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
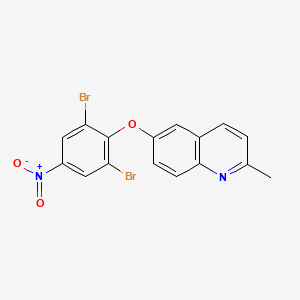
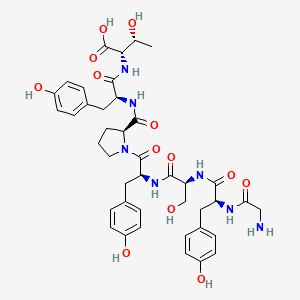
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)

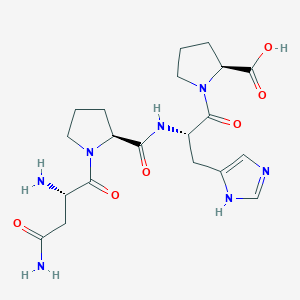
![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
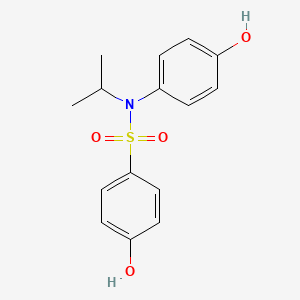
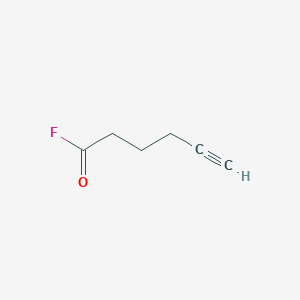
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
